molecular formula C6H6 B083951 (1,2,3,5-~2~H_4_)Benzene CAS No. 14941-52-7

(1,2,3,5-~2~H_4_)Benzene

Cat. No. B083951
CAS RN: 14941-52-7
M. Wt: 82.14 g/mol
InChI Key: UHOVQNZJYSORNB-VTBMLFEUSA-N
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Description

Benzene is an organic aromatic compound with many interesting properties. Unlike aliphatic (straight chain carbons) or other cyclic organic compounds, the structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Synthesis Analysis

Benzene can be synthesized from other chemicals, for example, it can be produced by methylation of other methylated benzene compounds such as p-xylene and pseudocumene .


Molecular Structure Analysis

Benzene has a unique structure, it is a hexagonal, planar ring of carbons with alternating single and double bonds. This exceptional chemical stability of this system is attributed to special resonance stabilization of the conjugated cyclic triene .


Chemical Reactions Analysis

Benzene undergoes various chemical reactions. For example, it reacts with concentrated nitric acid at 323-333K in the presence of concentrated sulphuric acid to form nitrobenzene .


Physical And Chemical Properties Analysis

Benzene is a highly volatile, colorless liquid that evaporates quickly into the air. It has a moderate boiling point and a high melting point .

Scientific Research Applications

2H4 ^2H_4 2H4​

)Benzene or Benzene-1,2,4,5-d4, focusing on six distinct applications:

Spectroscopy

1,2,3,5-tetradeuteriobenzene: is extensively used in NMR spectroscopy due to its deuterated nature. The replacement of hydrogen atoms with deuterium reduces the NMR signal interference, providing clearer results for structural analysis and molecular dynamics studies .

Material Science

In material science, this compound serves as a deuterated solvent or a starting material for synthesizing more complex deuterated compounds. Its stable isotopic labeling is crucial for studying reaction mechanisms and material behaviors under various conditions .

Pharmaceutical Research

Pharmaceutical research: utilizes 1,2,3,5-tetradeuteriobenzene for drug design and metabolic studies . It helps in tracing the pathway of drug metabolism and understanding the interaction of pharmaceuticals within biological systems .

Environmental Studies

This compound plays a role in environmental studies where it’s used in toxicological assessments and environmental tracing . It helps in understanding the distribution and environmental impact of benzene-related pollutants .

Chemical Synthesis

Lastly, in chemical synthesis , 1,2,3,5-tetradeuteriobenzene is employed in the preparation of deuterated derivatives of aromatic compounds. These derivatives are pivotal in studying reaction kinetics and catalysis processes .

Mechanism of Action

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Safety and Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia. Workers may be harmed from exposure to benzene .

Future Directions

Benzene and its derivatives have a wide range of applications in various fields. For example, they are used in the synthesis of other complex organic compounds .

properties

IUPAC Name

1,2,3,5-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584343
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,5-~2~H_4_)Benzene

CAS RN

14941-52-7
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14941-52-7
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Q & A

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

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